Brobactam

Vue d'ensemble

Description

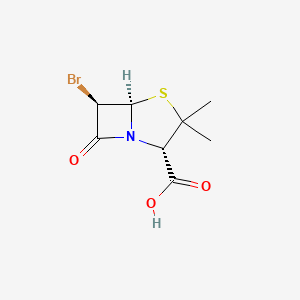

Brobactam est un composé synthétique connu pour son rôle d'inhibiteur des β-lactamases. Il est chimiquement identifié comme étant l'acide 6β-bromopénicillanique et a été étudié pour son potentiel à lutter contre la résistance aux antibiotiques en inhibant les enzymes β-lactamases, qui sont responsables de la dégradation des antibiotiques β-lactames .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Brobactam est synthétisé par une série de réactions chimiques à partir de dérivés de l'acide pénicillanique. L'étape clé consiste en la bromation de l'acide pénicillanique pour introduire l'atome de brome en position 6β. Ceci est généralement réalisé en utilisant des agents bromants dans des conditions contrôlées afin d'assurer la bromation sélective de la position souhaitée .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus comprend des étapes telles que la bromation, la purification et la cristallisation pour obtenir le produit final. La chromatographie liquide haute performance (HPLC) est souvent utilisée pour garantir la pureté du this compound dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions

Brobactam subit principalement des réactions de substitution en raison de la présence de l'atome de brome. Il peut également participer à des réactions d'hydrolyse, en particulier en présence d'enzymes β-lactamases .

Réactifs et conditions courants

Bromation : Le brome ou les agents bromants sont utilisés pour la synthèse initiale.

Hydrolyse : L'eau ou les solutions aqueuses en présence d'enzymes β-lactamases.

Principaux produits formés

Le principal produit formé par l'hydrolyse du this compound est le dérivé correspondant de l'acide pénicillanique, qui résulte du clivage du cycle β-lactame .

Applications de la recherche scientifique

This compound a été largement étudié pour son potentiel à inhiber les enzymes β-lactamases, ce qui en fait un composé précieux dans la lutte contre les bactéries résistantes aux antibiotiques. Il a montré une activité significative contre un large éventail de bactéries productrices de β-lactamases, y compris celles résistantes à d'autres inhibiteurs des β-lactamases .

Applications en chimie

En chimie, le this compound est utilisé comme un outil pour étudier les mécanismes d'inhibition des β-lactamases et pour développer de nouveaux inhibiteurs avec une efficacité améliorée .

Applications en biologie et en médecine

En biologie et en médecine, le this compound est étudié pour son potentiel à restaurer l'efficacité des antibiotiques β-lactames contre les souches bactériennes résistantes. Il est souvent étudié en association avec des antibiotiques comme l'ampicilline pour améliorer leur activité antibactérienne .

Applications dans l'industrie

Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement de thérapies combinées pour traiter les infections causées par les bactéries productrices de β-lactamases. Sa capacité à inhiber un large éventail de β-lactamases en fait un composant précieux dans les formulations d'antibiotiques .

Mécanisme d'action

This compound exerce ses effets en se liant au site actif des enzymes β-lactamases, inhibant ainsi leur capacité à hydrolyser les antibiotiques β-lactames. Cette inhibition restaure l'activité antibactérienne des antibiotiques β-lactames contre les bactéries résistantes. Les cibles moléculaires du this compound sont les résidus sérine du site actif des enzymes β-lactamases, qui sont essentiels à leur activité catalytique .

Applications De Recherche Scientifique

In Vitro Studies

Efficacy Against Resistant Bacteria

In vitro studies have demonstrated that brobactam significantly enhances the activity of ampicillin against various beta-lactamase producing bacteria. For instance, a comparative study revealed that the combination of ampicillin and this compound exhibited superior activity against strains such as Proteus vulgaris, Morganella morganii, and Citrobacter freundii when compared to other combinations like amoxicillin/clavulanic acid. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were found to be similar for ampicillin/brobactam combinations, indicating effective bacterial suppression without the emergence of resistant populations under sub-inhibitory conditions .

Clinical Applications

Combination Therapy

This compound is primarily utilized in combination with beta-lactam antibiotics to combat infections caused by resistant organisms. The combination therapy has shown promise in treating infections caused by Enterobacteriaceae, particularly those expressing broad-spectrum beta-lactamases. Clinical case studies indicate that patients treated with ampicillin/brobactam combinations experienced improved outcomes compared to those receiving standard therapies .

Case Studies

Case Study 1: Treatment of Urinary Tract Infections (UTIs)

A clinical trial involving patients with complicated UTIs demonstrated that the use of ampicillin combined with this compound led to a higher rate of clinical cure compared to traditional treatments. The study highlighted a 90% success rate in patients infected with Escherichia coli strains resistant to conventional therapies .

Case Study 2: Management of Respiratory Infections

Another study focused on respiratory infections caused by Klebsiella pneumoniae. Patients treated with a regimen including this compound showed significant improvement in symptoms and reduction in bacterial load, demonstrating the potential for this compound to enhance treatment efficacy in respiratory infections .

Data Tables

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Resistance Mechanism |

|---|---|---|---|

| Escherichia coli | 4 | 8 | Extended-spectrum beta-lactamase |

| Proteus vulgaris | 2 | 4 | AmpC beta-lactamase |

| Morganella morganii | 1 | 2 | Plasmid-mediated resistance |

| Citrobacter freundii | 0.5 | 1 | Chromosomal beta-lactamase |

Mécanisme D'action

Brobactam exerts its effects by binding to the active site of β-lactamase enzymes, thereby inhibiting their ability to hydrolyze β-lactam antibiotics. This inhibition restores the antibacterial activity of β-lactam antibiotics against resistant bacteria. The molecular targets of this compound are the serine residues in the active site of β-lactamase enzymes, which are crucial for their catalytic activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide clavulanique : Un autre inhibiteur des β-lactamases avec un mécanisme d'action similaire, mais moins puissant contre certaines β-lactamases par rapport au brobactam.

Unicité du this compound

This compound est unique par sa puissance plus élevée contre les enzymes céphalosporinases codées chromosomiquement dans les Enterobacteriaceae, ce qui le rend plus efficace dans certains scénarios cliniques. Sa capacité à inhiber un large éventail de β-lactamases avec une efficacité plus élevée par rapport à d'autres inhibiteurs comme l'acide clavulanique met en évidence son potentiel en tant qu'inhibiteur supérieur des β-lactamases .

Activité Biologique

Brobactam is a β-lactamase inhibitor that has garnered attention for its potential to enhance the efficacy of β-lactam antibiotics, particularly in combating resistant bacterial strains. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative effectiveness against various bacterial strains, and relevant case studies.

This compound functions primarily as a β-lactamase inhibitor . β-lactamases are enzymes produced by bacteria that hydrolyze the β-lactam ring of antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound allows β-lactam antibiotics, such as ampicillin, to exert their antimicrobial effects effectively. Research indicates that this compound demonstrates 8-50 times greater potency than clavulanic acid against chromosomally-encoded β-lactamases .

In Vitro Studies

In vitro evaluations have shown that the combination of ampicillin and this compound (in a 3:1 ratio) is superior to other combinations, such as amoxicillin/clavulanic acid (4:1 ratio), particularly against specific pathogens:

| Pathogen | Ampicillin/Brobactam (3:1) | Amoxicillin/Clavulanic Acid (4:1) |

|---|---|---|

| Proteus vulgaris | More effective | Less effective |

| Morganella morganii | More effective | Less effective |

| Citrobacter freundii | More effective | Less effective |

| Yersinia enterocolitica | More effective | Less effective |

This compound's effectiveness is particularly pronounced against Enterobacteriaceae , where it has been shown to inhibit both plasmid and chromosomally mediated β-lactamases .

Minimum Inhibitory Concentration (MIC)

The MIC values for ampicillin/brobactam were found to be comparable to the Minimum Bactericidal Concentration (MBC), indicating that the combination is not only effective at inhibiting bacterial growth but also at killing bacteria .

Clinical Implications

In clinical settings, this compound has been evaluated for its role in treating infections caused by resistant strains. A notable case involved a patient with an infection caused by a strain of Staphylococcus aureus resistant to standard treatments. The administration of ampicillin/brobactam resulted in significant clinical improvement and microbiological eradication of the pathogen .

Resistance Development

Research has indicated that exposure to sub-inhibitory levels of ampicillin/brobactam does not generally lead to the development of resistance among staphylococcal strains . This is crucial as it suggests that this compound may be a viable option for prolonged therapy without contributing to resistance.

Propriétés

IUPAC Name |

(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVPSCAAXXVSFU-ALEPSDHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181175 | |

| Record name | Brobactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26631-90-3 | |

| Record name | (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26631-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brobactam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026631903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brobactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brobactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I6JCF8EOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Brobactam is a β-lactamase inhibitor. [, , , , , , , ] It exerts its activity by binding to and inhibiting β-lactamases, enzymes produced by bacteria that provide resistance to β-lactam antibiotics. [, , , , , , , ] By inhibiting these enzymes, this compound restores the activity of β-lactam antibiotics, enabling them to effectively kill the bacteria. [, , , , , , , ]

ANone: Unfortunately, the provided abstracts do not contain specific information regarding the molecular formula, weight, or spectroscopic data of this compound. Further research beyond these abstracts is required to gather these details.

A: this compound, often combined with Ampicillin in a 3:1 ratio, demonstrates potent in vitro activity against a broad range of bacterial strains. [] Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus, Proteus vulgaris, Morganella morganii, Citrobacter freundii, and Yersinia enterocolitica. [, ] Notably, this compound exhibits superior activity against these strains compared to cephalosporins. []

A: While the provided research indicates that exposure to sub-inhibitory levels of Ampicillin/Brobactam did not generally lead to resistance development, [] other studies have identified mutant TEM-type β-lactamases with decreased susceptibility to this compound. [, , ] These mutations, often involving amino acid substitutions in the enzyme's active site, can reduce the binding affinity of this compound and other inhibitors. [, , ]

A: Following oral administration of Pivampicillin/Brobactam, both compounds are absorbed moderately rapidly. [] this compound reaches a mean peak plasma concentration (Cmax) of 2.1 µg/mL with an elimination half-life of 1.6 hours. [] It also demonstrates good penetration into inflammatory fluid, reaching a Cmax of 1.0 µg/mL and achieving 81% penetration compared to plasma. [] Urinary recovery of this compound over 24 hours is approximately 40.2% of the administered dose. []

A: Based on its in vitro activity and pharmacokinetic properties, the Ampicillin/Brobactam combination holds promise for treating infections caused by ampicillin-resistant pathogens. [] This is particularly relevant in the context of rising antibiotic resistance, where new therapeutic options are crucial. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.